(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one
CAS No.: 904011-74-1
Cat. No.: VC21387376
Molecular Formula: C20H21NO4
Molecular Weight: 339.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904011-74-1 |
|---|---|
| Molecular Formula | C20H21NO4 |
| Molecular Weight | 339.4g/mol |
| IUPAC Name | (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C20H21NO4/c1-12-9-15(22)14(11-21(2)3)20-18(12)19(23)17(25-20)10-13-7-5-6-8-16(13)24-4/h5-10,22H,11H2,1-4H3/b17-10- |
| Standard InChI Key | YOJKHGBKWPSRCQ-YVLHZVERSA-N |
| Isomeric SMILES | CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3OC)/O2)CN(C)C)O |
| SMILES | CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)CN(C)C)O |
| Canonical SMILES | CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)CN(C)C)O |
Introduction
Structural Characteristics and Identification
The compound (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one belongs to the benzofuran-3(2H)-one class of compounds. This class is characterized by a bicyclic structure consisting of a benzene ring fused to a furan moiety with a ketone functionality at the 3-position. The nomenclature prefix "(Z)-" indicates the stereochemistry of the benzylidene group, where substituents on the double bond are positioned on the same side.
The structural features of this compound include several key functional groups that define its chemical identity:
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A benzofuran-3(2H)-one core structure
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A 2-methoxybenzylidene group at the 2-position
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A hydroxyl group at the 6-position
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A methyl group at the 4-position
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A dimethylaminomethyl group at the 7-position
Similar compounds, such as (2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, have been documented with the molecular formula C19H19NO3 and a molecular weight of 309.4 g/mol . The target compound differs by having a methoxy group on the benzylidene moiety, which would modify its molecular formula to C20H21NO4 with a correspondingly higher molecular weight.
Chemical Identifiers and Properties
Based on structural similarities to known compounds, the following properties can be estimated for (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C20H21NO4 | Estimated based on structure |
| Molecular Weight | ~339.4 g/mol | Calculated from molecular formula |
| Structural Classification | Benzofuran derivative | Contains benzofuran-3(2H)-one core |
| Functional Groups | Hydroxy, methoxy, dimethylamino, methyl | Multiple functional groups contribute to potential biological activity |
| Stereochemistry | Z-configuration | At the exocyclic double bond |
The compound likely possesses similar physical characteristics to related benzofuran derivatives, including limited water solubility and better solubility in organic solvents such as ethanol, dimethylsulfoxide (DMSO), and dimethylformamide (DMF).
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one + 2-methoxybenzaldehyde | Ethanol, acid catalyst (e.g., acetic acid), base catalyst (e.g., pyrrolidine), reflux | (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one | Expected 60-70% based on similar reactions |
The Z-configuration of the exocyclic double bond typically predominates in these reactions due to thermodynamic factors and steric considerations.
| Compound Type | IC50 (μM) | Selectivity | Reference |
|---|---|---|---|
| Benzofuran-3(2H)-one derivatives | 0.004 - 1.05 | MAO-B selective | M. Damoder Reddy et al. |
| Other benzofuran derivatives | 0.586 - >100 | MAO-A | Various studies |
The presence of the dimethylamino group in the target compound may enhance its interaction with the MAO-B active site, potentially increasing its inhibitory activity. The hydroxyl group at position 6 could form hydrogen bonds with amino acid residues in the enzyme's binding pocket, further contributing to its binding affinity.
Antioxidant Properties
Hydroxylated benzofuran derivatives have demonstrated antioxidant activities in various studies. The 6-hydroxy group in the target compound would likely contribute to its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with chronic diseases.
The potential antioxidant mechanism involves:
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Hydrogen atom donation from the hydroxyl group to reactive oxygen species
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Stabilization of the resulting radical through resonance within the aromatic system
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Potential chelation of metal ions involved in oxidative processes
Structure-Activity Relationships
Key Structural Elements and Their Functions
The methoxy group at the 2-position of the benzylidene moiety distinguishes this compound from similar derivatives and likely influences its binding characteristics to target proteins. The ortho position of this substituent may create unique steric and electronic effects that could enhance or modify its biological activities compared to other substitution patterns.
Analytical Characterization
Spectroscopic Identification
Based on data from similar compounds, the following spectroscopic characteristics would be expected for (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one:
NMR Spectroscopy
Predicted key signals in 1H NMR (CDCl3):
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Methyl group at 4-position: δ ~2.5 ppm (singlet, 3H)
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Methoxy group: δ ~3.8-3.9 ppm (singlet, 3H)
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Dimethylamino groups: δ ~2.2-2.4 ppm (singlet, 6H)
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Benzylidene proton: δ ~6.8-7.0 ppm (singlet, 1H)
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Aromatic protons: δ ~6.7-7.8 ppm (complex pattern)
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Hydroxyl proton: δ ~10-11 ppm (broad singlet, 1H, exchangeable)
Mass Spectrometry
The expected molecular ion peak would be at m/z 339, corresponding to the molecular formula C20H21NO4. Fragmentation patterns would likely include loss of the dimethylamino group and cleavage of the benzylidene moiety.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection would be suitable for analysis of this compound, with expected strong absorption in the 270-350 nm range due to the conjugated system. Reverse-phase columns with methanol or acetonitrile/water mobile phases would likely provide good separation and detection.
| Disorder | Potential Mechanism | Advantage of Target Compound |
|---|---|---|
| Parkinson's Disease | Inhibition of MAO-B, leading to increased dopamine levels | Potential selectivity for MAO-B over MAO-A |
| Alzheimer's Disease | Reduction of oxidative stress; modulation of amyloid processing | Combined MAO inhibition and antioxidant properties |
| Depression | Influence on monoamine neurotransmitter levels | Multi-modal action through different functional groups |
The dual action of potential MAO inhibition and antioxidant properties makes this compound class particularly interesting for neurodegenerative conditions where multiple pathological mechanisms are involved.
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